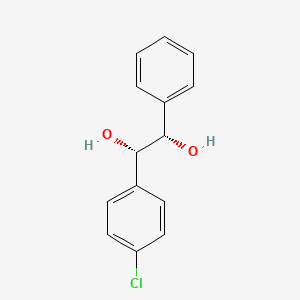
(1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol is a chiral organic compound characterized by the presence of a chlorophenyl group and a phenylethane diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 1-(4-chlorophenyl)-2-phenylethanone using chiral catalysts or reagents. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium or ruthenium complex.
Industrial Production Methods: Industrial production of this compound may involve similar asymmetric reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired enantiomer.
Types of Reactions:
Oxidation: The diol can undergo oxidation to form the corresponding diketone.
Reduction: Further reduction can lead to the formation of the corresponding alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-(4-chlorophenyl)-2-phenylethanedione.
Reduction: Formation of 1-(4-chlorophenyl)-2-phenylethanol.
Substitution: Formation of substituted phenylethane derivatives.
Scientific Research Applications
Chemistry: (1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol is used as a chiral building block in the synthesis of complex organic molecules. Its enantioselective properties make it valuable in the development of chiral catalysts and ligands.
Biology: In biological research, this compound can be used to study the effects of chirality on biological activity. It serves as a model compound for investigating enzyme-substrate interactions and stereoselective binding.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its chiral nature is particularly important in the development of drugs with specific enantiomeric forms.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes.
Comparison with Similar Compounds
- (1R,2R)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol
- (1S,2S)-1-(4-Bromophenyl)-2-phenylethane-1,2-diol
- (1S,2S)-1-(4-Chlorophenyl)-2-(4-methylphenyl)ethane-1,2-diol
Comparison: Compared to its enantiomer (1R,2R)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol, the (1S,2S) form may exhibit different biological activities and binding affinities due to its stereochemistry. The presence of different substituents, such as bromine or methyl groups, in similar compounds can also influence their chemical reactivity and applications. The uniqueness of (1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol lies in its specific chiral configuration and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
650601-06-2 |
|---|---|
Molecular Formula |
C14H13ClO2 |
Molecular Weight |
248.70 g/mol |
IUPAC Name |
(1S,2S)-1-(4-chlorophenyl)-2-phenylethane-1,2-diol |
InChI |
InChI=1S/C14H13ClO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9,13-14,16-17H/t13-,14-/m0/s1 |
InChI Key |
JKHLGCIYBRKEGD-KBPBESRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=C(C=C2)Cl)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


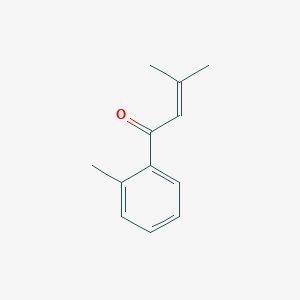
![{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene](/img/structure/B15168050.png)
![Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-](/img/structure/B15168051.png)
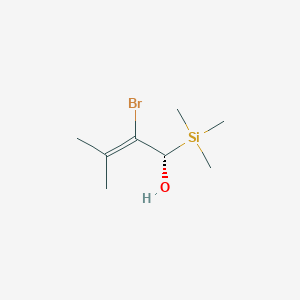
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide](/img/structure/B15168066.png)
![Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester](/img/structure/B15168069.png)
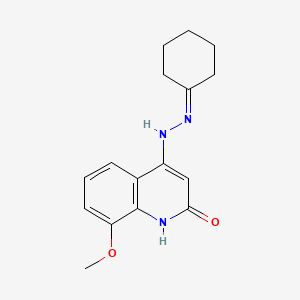
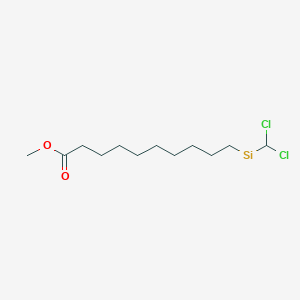
![3,5,6,6-Tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene](/img/structure/B15168092.png)
![6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile](/img/structure/B15168093.png)
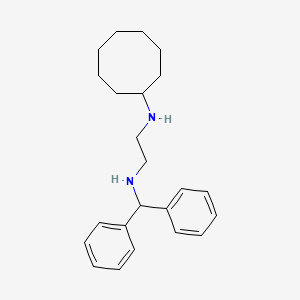
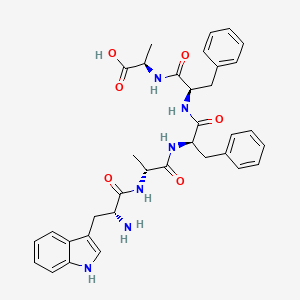
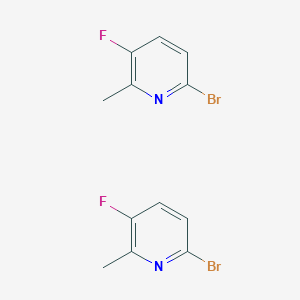
![Methyl 2-bromo-3-[methyl(phenyl)amino]propanoate](/img/structure/B15168112.png)
